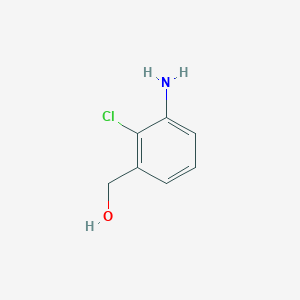

(3-Amino-2-chlorophenyl)methanol

Description

Significance and Contextualization within Synthetic Organic Chemistry

The significance of (3-Amino-2-chlorophenyl)methanol in synthetic organic chemistry lies in its role as a versatile intermediate. The chlorine atom, an important feature in many pharmaceutical compounds, makes this molecule a key ingredient in drug discovery. nih.gov Its structural framework is a common feature in a variety of biologically active compounds. researchgate.net

The amino and alcohol functional groups on the molecule allow for a range of chemical transformations. For instance, the amino group can undergo N-arylation reactions, a common strategy in the synthesis of medicinal compounds. acs.org The alcohol group can be oxidized to form an aldehyde or a carboxylic acid, or it can be substituted to create esters and ethers, further expanding the synthetic possibilities. The presence of chlorine also influences the reactivity of the aromatic ring, directing further substitutions to specific positions. This targeted reactivity is a crucial aspect of designing efficient synthetic routes for complex target molecules.

Overview of Research Trajectories for Substituted Aromatic Amino Alcohols

Substituted aromatic amino alcohols, a class to which this compound belongs, are pivotal compounds in organic synthesis. researchgate.net They are widely utilized as chiral auxiliaries and as key structural motifs in many biologically active molecules and pharmaceuticals. researchgate.net Research in this area is dynamic, with several key trajectories.

One major research focus is the development of stereoselective synthesis methods. The biological activity of chiral molecules often depends on their specific stereochemistry, making the synthesis of enantiomerically pure amino alcohols a significant goal. acs.orgdiva-portal.org Biocatalysis, using enzymes like alcohol dehydrogenases, has emerged as a powerful tool for producing chiral alcohols with high enantiomeric excess, offering a more sustainable alternative to traditional chemical methods. acs.org

Another important research avenue is the application of these compounds in the synthesis of novel therapeutic agents. For example, derivatives of amino alcohols have been investigated for their neuroprotective effects and antimicrobial properties. ontosight.ai The development of new synthetic methodologies, such as one-pot multi-step reactions, allows for the efficient construction of complex molecular architectures from simple amino alcohol precursors. researchgate.net These advanced synthetic strategies are crucial for accelerating the drug discovery process.

Furthermore, research is ongoing to explore the structure-activity relationships of new compounds derived from substituted amino alcohols. By systematically modifying the substituents on the aromatic ring and the side chain, chemists can fine-tune the biological and pharmacological properties of the resulting molecules. nih.gov This iterative process of synthesis and biological evaluation is fundamental to the development of new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZHTAUBMLREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Chlorophenyl Methanol

Established Chemical Synthesis Routes

The principal and most established route for the synthesis of (3-Amino-2-chlorophenyl)methanol involves the reduction of substituted nitrobenzoic acid derivatives. This approach leverages commercially available starting materials and well-understood reduction chemistries.

Reduction of Substituted Nitrobenzoic Acid Derivatives

A common precursor for the synthesis of this compound is 2-chloro-3-nitrobenzoic acid. The synthesis from this starting material requires the reduction of both the nitro group to an amine and the carboxylic acid to a primary alcohol.

The reduction of the nitro group in nitroarenes to form anilines is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as metal-based reductions using iron, tin, or zinc in acidic media. The choice of reducing agent can be critical to avoid side reactions and ensure high yields.

Simultaneously, the carboxylic acid group must be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids. However, LiAlH₄ is generally not selective and can also reduce the nitro group, often leading to azo compounds rather than the desired amine.

A more controlled approach involves a two-step process. First, the carboxylic acid can be selectively reduced. One method to achieve this in the presence of a nitro group is to first convert the carboxylic acid to a mixed anhydride (B1165640) using ethyl chloroformate, followed by reduction with a milder reducing agent like sodium borohydride. Alternatively, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) are known to selectively reduce carboxylic acids in the presence of nitro groups under specific conditions.

Following the reduction of the carboxylic acid to the alcohol, the nitro group can then be reduced to the amine using standard methods like catalytic hydrogenation. This sequential reduction strategy allows for greater control over the transformation and generally provides higher yields of the desired this compound.

| Starting Material | Reagent(s) for Carboxylic Acid Reduction | Reagent(s) for Nitro Group Reduction | Product |

| 2-Chloro-3-nitrobenzoic acid | 1. Ethyl chloroformate, Et₃N 2. NaBH₄ | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |

| 2-Chloro-3-nitrobenzoic acid | BH₃·THF or BH₃·SMe₂ | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |

Alternative and Emerging Synthetic Pathways

While the reduction of nitrobenzoic acid derivatives remains a primary route, other synthetic strategies can be envisioned. One potential alternative could involve a Grignard reaction. For instance, starting from a protected 2-chloro-3-aminobenzaldehyde, reaction with a methylmagnesium halide followed by deprotection could yield the target molecule. However, the availability and synthesis of the starting aldehyde may present challenges.

Emerging synthetic methodologies often focus on developing more efficient and environmentally benign processes. This could include the use of novel catalytic systems for the selective reduction of both functional groups in a one-pot reaction, potentially avoiding the need for protecting groups or multiple reaction steps. Research in this area is ongoing, with a focus on chemoselective catalysts that can differentiate between the nitro and carboxylic acid functionalities.

Strategic Approaches in Chemical Synthesis

The synthesis of substituted aromatic compounds like this compound requires careful strategic planning to ensure the correct placement of substituents.

Regioselective Synthesis Considerations

The regiochemistry of the substituents on the phenyl ring is crucial and is typically established in the starting material. In the case of this compound, the 1,2,3-substitution pattern is dictated by the starting material, 2-chloro-3-nitrobenzoic acid.

Regioselective chlorination of related compounds, such as 3-aminophenol (B1664112), has been studied. Electrophilic chlorination of 3-aminophenol tends to occur at positions ortho and para to the activating hydroxyl and amino groups. Controlling the regioselectivity to achieve a specific isomer can be challenging and often depends on the reaction conditions and the chlorinating agent used. For instance, the use of specific catalysts or directing groups can influence the position of chlorination.

Stereochemical Control in Related Systems and Analogues

This compound itself is not chiral. However, the principles of stereochemical control are highly relevant in the synthesis of related chiral aminobenzyl alcohol derivatives, which are important building blocks in medicinal chemistry.

The synthesis of chiral amino alcohols often involves asymmetric reduction of a corresponding ketone or the use of chiral auxiliaries. For example, the asymmetric reduction of an α-aminoketone can lead to the formation of a chiral β-amino alcohol with high enantioselectivity. Biocatalytic methods, employing enzymes such as ketoreductases, are also increasingly used for the stereoselective synthesis of chiral alcohols.

While not directly applicable to the synthesis of the achiral this compound, these strategies are crucial for the preparation of its chiral analogues, where the biological activity is often dependent on a specific stereoisomer.

Reactivity and Derivatization Chemistry of 3 Amino 2 Chlorophenyl Methanol

Reactions Involving the Aromatic Amino Functionality

The primary amino group attached to the benzene (B151609) ring is a key site of reactivity, susceptible to a variety of transformations that enable the introduction of diverse functionalities. Its nucleophilic character and its ability to activate the aromatic ring towards electrophilic substitution are central to its chemical profile.

Amidation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic substitution and addition reactions. One of the most common derivatizations is the formation of amides through reaction with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.

Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-N-alkylation, methods involving the use of protecting groups or specialized reagents may be employed. For instance, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled route to N-alkylated derivatives.

| Reaction Type | Reagent/Conditions | Product Type |

| Amidation | Acyl chloride, base | N-acyl derivative |

| Amidation | Carboxylic acid anhydride (B1165640), base | N-acyl derivative |

| Alkylation | Alkyl halide | N-alkyl derivative (mono- and di-alkylation possible) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkyl derivative (controlled mono-alkylation) |

Electrophilic Aromatic Substitution on the Amino Group

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Its strong electron-donating effect, through resonance, significantly increases the electron density of the benzene ring at the positions ortho and para to it, making these sites more susceptible to attack by electrophiles. However, the presence of the chloro and hydroxymethyl groups also influences the regioselectivity of these reactions. The chloro group is a deactivating but ortho, para-directing group, while the hydroxymethyl group is a weakly deactivating and meta-directing group relative to its own position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. The outcome of these reactions on (3-Amino-2-chlorophenyl)methanol will be a result of the combined directing effects of all three substituents. Given the strong activating and directing effect of the amino group, substitution is most likely to occur at the positions ortho and para to it.

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group is another key reactive center in this compound, enabling a range of derivatization strategies through reactions that target the oxygen atom or the benzylic carbon.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This esterification is typically catalyzed by an acid. The resulting esters are often valuable intermediates in organic synthesis.

Etherification of the benzylic alcohol can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The choice of base and reaction conditions is crucial to avoid competing elimination reactions.

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Esterification | Acyl chloride, base | Ester |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl halide | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the carboxylic acid.

Conversely, while the hydroxyl group is already in a reduced state, the benzylic position can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, which would result in the formation of 2-chloro-3-aminotoluene.

| Reaction Type | Reagent/Conditions | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | (3-Amino-2-chlorophenyl)formaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 3-Amino-2-chlorobenzoic acid |

| Hydrogenolysis | H₂, Pd/C (under forcing conditions) | 2-Chloro-3-aminotoluene |

Reactivity of the Aromatic Chloro Moiety

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. The C-Cl bond is strong, and the presence of the electron-donating amino group further disfavors nucleophilic attack by increasing the electron density of the ring. However, under forcing conditions, such as high temperatures and pressures in the presence of a strong nucleophile and a suitable catalyst (e.g., copper salts in the Ullmann condensation), the chloro group can be displaced.

The chloro group can also participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the position of the chlorine atom. This significantly enhances the synthetic utility of this compound as a scaffold for the construction of more complex molecules.

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature/pressure, catalyst (e.g., Cu) | Substituted aniline (B41778) derivative |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Substituted alkyne |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is heavily dependent on the electronic properties of the ring. SNAr proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group.

The structure of this compound, however, is not conducive to a direct SNAr reaction where the chloride ion would act as the leaving group. The primary amino group (-NH2) is a potent electron-donating group, which increases the electron density of the aromatic ring and destabilizes the negative charge of the required Meisenheimer intermediate. Consequently, the molecule is generally unreactive toward direct nucleophilic displacement of the chlorine atom under standard SNAr conditions.

An alternative pathway for substitution involves the chemical modification of the amino group itself. Through diazotization, the primary amine can be converted into a diazonium salt (-N2+), which is an excellent leaving group. This transformation allows for the introduction of a wide variety of nucleophiles onto the aromatic ring in a reaction that is often referred to as a Sandmeyer reaction or a related diazonium salt substitution. For instance, this compound can be treated with sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt, which can then be subjected to various nucleophiles to replace the original amino functionality.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling)

The chlorine atom on the aromatic ring of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but advancements in catalyst design have made their use increasingly common and efficient.

The Hiyama cross-coupling, which pairs an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator, is one such applicable reaction. organic-chemistry.org In principle, this compound can act as the aryl halide partner in this reaction. However, the presence of the acidic hydroxyl (-OH) and the potentially coordinating amino (-NH2) groups can interfere with the catalytic cycle. These groups may react with the organometallic reagents or coordinate to the palladium center, inhibiting its catalytic activity.

To achieve a successful Hiyama cross-coupling, it is often necessary to protect the reactive functional groups. organic-chemistry.org The amino and hydroxyl groups could be masked with suitable protecting groups that are stable to the reaction conditions and can be removed subsequently. Once protected, the aryl chloride moiety can undergo coupling with various organosilanes to form new biaryl compounds or introduce other organic fragments.

Below is a table illustrating the potential products from a hypothetical Hiyama cross-coupling reaction of a protected this compound derivative.

| Organosilane Partner (R-Si(OR')3) | Expected Product Structure (Post-Deprotection) | Potential Catalyst System | Activator |

|---|---|---|---|

| Phenyltrimethoxysilane | (3-Amino-2-phenylphenyl)methanol | Pd(OAc)2 / XPhos | TBAF |

| Vinyltrimethoxysilane | (3-Amino-2-vinylphenyl)methanol | Pd(OAc)2 / SPhos | TBAF |

| (Thiophen-2-yl)trimethoxysilane | (3-Amino-2-(thiophen-2-yl)phenyl)methanol | PdCl2(dppf) | TASF |

Multi-functional Group Reactivity and Chemoselectivity Studies

The presence of three different functional groups on this compound presents challenges and opportunities in chemical synthesis. The key to its derivatization lies in understanding and exploiting the differences in reactivity among the amine, the alcohol, and the aryl chloride. This allows for chemoselective reactions, where a reagent reacts preferentially with one functional group while leaving the others intact.

The primary amine is generally the most nucleophilic site in the molecule, followed by the primary alcohol. libretexts.orglibretexts.org The aryl chloride is the least reactive of the three towards nucleophilic attack but is the target for oxidative addition in cross-coupling reactions. This hierarchy of reactivity allows for a range of selective transformations.

Selective Derivatization Strategies

Selective derivatization of this compound can be achieved by carefully choosing reagents and reaction conditions that target a specific functional group.

Reaction at the Amino Group: Due to its superior nucleophilicity, the amino group can be selectively targeted with electrophilic reagents under mild conditions. libretexts.org A documented example is the reaction of this compound with 4-bromobiphenylsulfonyl chloride. In this reaction, the amino group acts as the nucleophile to displace the chloride on the sulfonyl chloride, forming a stable sulfonamide linkage. This transformation proceeds chemoselectively, leaving the benzylic alcohol and the aryl chloride untouched.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride | N-(2-chloro-3-(hydroxymethyl)phenyl)-[1,1'-biphenyl]-4-sulfonamide | Sulfonylation |

Protection Strategies for Sequential Reactions: To facilitate reactions at the less reactive sites, a common strategy is to temporarily block, or "protect," the more reactive functional groups. wikipedia.org

Amine Protection: The amino group can be protected as a carbamate (B1207046) (e.g., using Boc anhydride) or an amide. This renders the nitrogen non-nucleophilic, allowing for subsequent reactions at the hydroxyl or chloro positions. For example, once the amine is protected, the alcohol can be oxidized to an aldehyde or etherified.

Alcohol Protection: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., using TBDMSCl) or a benzyl (B1604629) ether. With the alcohol group masked, the amino group can be safely derivatized under conditions that might otherwise affect the -OH group.

Dual Protection: For reactions at the C-Cl bond, such as the aforementioned cross-coupling, it is often advantageous to protect both the amino and hydroxyl groups to prevent catalyst inhibition and side reactions.

The choice of protecting groups is crucial and is guided by the principle of orthogonal protection, which allows for the removal of one protecting group under specific conditions without affecting another. wikipedia.org This enables a highly controlled and sequential derivatization of the molecule.

| Target Site for Subsequent Reaction | Group(s) to Protect | Example Protecting Group | Example Subsequent Reaction |

|---|---|---|---|

| Hydroxyl Group | Amino Group | Boc (tert-butyloxycarbonyl) | Oxidation (e.g., Swern, Dess-Martin) |

| Amino Group | Hydroxyl Group | TBDMS (tert-butyldimethylsilyl) | Reductive Amination |

| Aryl Chloride | Amino and Hydroxyl Groups | Boc (amine) and TBDMS (alcohol) | Suzuki or Hiyama Cross-Coupling |

Role As a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of functional groups makes (3-Amino-2-chlorophenyl)methanol a key starting material for synthesizing a variety of complex organic molecules.

The development of new therapeutic agents often relies on versatile chemical intermediates. While this compound belongs to a class of compounds with potential utility in drug synthesis, its specific role as a precursor for certain agents requires careful examination of established synthetic routes.

Precursor in Neuromodulator Synthesis (e.g., RWJ-333369)

RWJ-333369, also known as Carisbamate, is a neuromodulator investigated for its anticonvulsant and antiepileptic properties. google.com A review of the synthetic processes detailed in the patent literature for Carisbamate and related compounds, such as U.S. Patent 6,103,759, does not describe the use of this compound as a starting material or intermediate. google.comgoogle.com The documented synthesis begins with different precursors, indicating that this compound is not a direct precursor for this specific neuromodulator.

Building Block for Therapeutic Agents Targeting Inflammatory and Bone Diseases (e.g., Biphenyl-4-yl-sulfonic acid arylamides)

Biphenyl-4-yl-sulfonic acid arylamides are a class of compounds that have been explored for various therapeutic applications. Sulfonamides, in general, are important therapeutic agents with a diverse array of biological functions. ucl.ac.uk However, a thorough review of the chemical literature did not yield specific examples or synthetic methods employing this compound as a building block for this particular class of biphenyl-sulfonic acid arylamides.

Intermediate in the Synthesis of Metabolic Probes and Conjugates

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional materials. This compound, as a 2-aminoaryl alcohol, is an excellent precursor for building these complex ring systems through cyclization and condensation reactions.

Construction of Advanced Heterocyclic Systems

Synthesis of Substituted Quinolines and Related Scaffolds

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. A powerful method for its synthesis is the Friedländer reaction, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. google.comnih.govnih.gov A modified version of this reaction utilizes 2-aminoaryl alcohols, like this compound, which undergo an in-situ oxidation to the corresponding aldehyde or ketone before cyclization.

More recently, transition-metal-catalyzed methods, such as acceptorless dehydrogenative coupling (ADC), have emerged as a sustainable strategy. researchgate.net In this approach, a catalyst (often based on Ruthenium or other metals) facilitates the reaction between a 2-aminoaryl alcohol and a ketone. researchgate.netresearchgate.net The reaction proceeds through dehydrogenation of the alcohol, followed by condensation with the ketone and subsequent cyclization to form the quinoline ring, releasing hydrogen gas as the only byproduct. researchgate.net

| Reactant A | Reactant B (Ketone) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Acetophenone | Ru(II)-arene complex / Base (e.g., K'OBu) | Substituted 8-Chloroquinoline |

| This compound | Cyclohexanone | Acid or Base Catalysis (Friedländer) | Fused Polycyclic Quinoline |

| 2-Aminobenzyl Alcohol (General) | Various Acetophenones | Water-soluble Amidato Ru catalyst | 2-Substituted Quinolines researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield any specific X-ray crystallography data for the compound (3-Amino-2-chlorophenyl)methanol. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, bond lengths, and bond angles, is not available at this time. The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable crystal, which has not been reported for this specific compound in the available scientific literature.

Without experimental crystallographic data, a definitive analysis of the solid-state packing, intermolecular interactions such as hydrogen bonding, and the precise three-dimensional arrangement of the molecule in the crystalline state cannot be provided.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of (3-Amino-2-chlorophenyl)methanol is crucial for understanding its three-dimensional structure and the spatial arrangement of its functional groups. The presence of the aminomethyl (-CH₂OH) and amino (-NH₂) groups, along with the chlorine atom on the phenyl ring, allows for a range of possible conformations due to the rotational freedom around the C-C and C-N bonds.

Conformational analysis is typically performed using molecular mechanics or quantum chemical methods to identify the most stable conformations, known as conformers. These studies involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting geometry. The lowest energy conformations are presumed to be the most populated at equilibrium. For this compound, key dihedral angles to consider are those involving the phenyl ring, the chlorophenyl group, the aminomethyl group, and the amino group. The relative energies of different conformers can provide insights into the molecule's flexibility and preferred shapes, which can influence its interactions with other molecules.

A hypothetical representation of the relative energies of different conformers is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-H) | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 0 | 0.00 |

| 2 | 180 | 0 | 0.75 |

| 3 | -60 | 0 | 0.75 |

| 4 | 60 | 180 | 1.20 |

| 5 | 180 | 180 | 1.95 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and to aid in the assignment of spectral features.

For example, DFT calculations can be used to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, can be matched with experimental peaks to assign them to specific vibrational modes of the molecule, such as the N-H and O-H stretching vibrations, C-Cl stretching, and aromatic C-H bending modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared to experimental data to aid in the structural elucidation of the molecule and its derivatives. A hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts is presented in Table 2.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-OH) | 145.2 | 144.8 |

| C2 (C-Cl) | 120.5 | 120.1 |

| C3 (C-NH₂) | 148.9 | 148.5 |

| C4 | 115.8 | 115.4 |

| C5 | 130.1 | 129.7 |

| C6 | 118.4 | 118.0 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

For instance, the reaction of the amino or hydroxyl group of this compound with an electrophile can be modeled computationally. By calculating the potential energy surface for the reaction, researchers can determine the most likely reaction mechanism, whether it proceeds through a concerted or stepwise pathway, and the structure of the transition state. The calculated activation barriers can provide a quantitative measure of the reaction rate, allowing for a comparison of the reactivity of different sites within the molecule.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways

While standard synthetic routes to substituted aminobenzyl alcohols exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of (3-Amino-2-chlorophenyl)methanol. Key areas of exploration may include:

Catalytic Reductions: Investigating novel catalytic systems for the selective reduction of 3-amino-2-chlorobenzoic acid or its corresponding aldehyde. This could involve the use of earth-abundant metal catalysts or biocatalytic approaches to improve sustainability.

Directed Ortho-Metalation: Exploring directed ortho-metalation strategies, where the amino or a protected amino group directs lithiation or other metalation to the adjacent position, followed by reaction with a formaldehyde (B43269) equivalent.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

| Biocatalytic Reduction | Use of engineered enzymes (e.g., ketoreductases). | High enantioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry Synthesis | Continuous processing in microreactors. | Enhanced safety, improved heat and mass transfer, potential for automation. |

| Photoredox Catalysis | Use of light to drive the chemical transformation. | Access to novel reaction pathways, mild conditions. |

This table is interactive. Click on the headers to sort.

Exploration of New Derivatization Chemistries and Transformations

The functional groups of this compound provide multiple handles for derivatization, allowing for the creation of diverse chemical libraries for screening in various applications.

Amino Group Modifications: The primary amino group can be readily acylated, alkylated, arylated, or converted into other nitrogen-containing functional groups such as amides, sulfonamides, and ureas. These modifications can significantly alter the electronic and steric properties of the molecule.

Hydroxyl Group Transformations: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, etherified, or used in esterification reactions. It can also serve as a leaving group in nucleophilic substitution reactions after activation.

Aromatic Ring Functionalization: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself is also amenable to further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

| Functional Group | Potential Derivatization Reaction | Resulting Functional Group |

| Amino (-NH2) | Acylation with an acid chloride | Amide (-NHCOR) |

| Hydroxyl (-OH) | Oxidation with PCC | Aldehyde (-CHO) |

| Chloro (-Cl) | Suzuki Coupling with a boronic acid | Aryl (-Ar) |

This table is interactive. Click on the headers to sort.

Expansion of Applications in Medicinal Chemistry Lead Optimization

Substituted benzyl (B1604629) alcohols and anilines are common structural motifs in many biologically active compounds. This compound can serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

The strategic placement of the functional groups allows for the exploration of chemical space around a core structure. For instance, the amino group can act as a hydrogen bond donor or acceptor, while the chloro group can occupy hydrophobic pockets in a protein's active site. The hydroxyl group provides a point for attachment of other pharmacophoric groups. This scaffold could be particularly useful in the design of kinase inhibitors, GPCR ligands, or other enzyme inhibitors where specific interactions with the protein target are crucial. Lead optimization efforts would involve synthesizing a library of derivatives and evaluating their structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The pharmaceutical industry is increasingly adopting continuous flow chemistry to improve the safety, efficiency, and sustainability of chemical manufacturing. The synthesis of this compound and its derivatives is well-suited for translation from traditional batch processes to continuous flow systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Amino-2-chlorophenyl)methanol in laboratory settings?

- Methodological Answer : A common approach involves the reduction of the corresponding ester precursor using diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions (-70°C). For example, methyl esters of structurally similar compounds are reduced in anhydrous solvents like THF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve high yields (>95%) .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, often requiring >95% purity. Chiral HPLC is recommended for verifying optical purity in enantiomerically enriched samples, as demonstrated in analogous aminophenol derivatives . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy further confirm molecular identity.

Q. What analytical techniques are essential for structural characterization?

- Methodological Answer : A combination of 1H/13C NMR (for functional group and aromatic proton analysis), FTIR (to confirm hydroxyl and amine groups), and high-resolution mass spectrometry (HRMS) is critical. X-ray crystallography, as applied to related aminophenol derivatives, provides definitive structural confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization requires iterative adjustments, such as stepwise addition of DIBAL-H (e.g., 4.0 equiv. initially, followed by 1.15 equiv. later) to ensure complete reduction without side reactions. Reaction monitoring via thin-layer chromatography (TLC) and strict temperature control (-70°C) minimize byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or solvent effects. Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) and comparison with crystallographic data (e.g., CCDC entries for analogous compounds) are advised. Computational modeling (DFT) may also clarify ambiguous assignments .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. Analytical monitoring via HPLC-MS identifies decomposition products, while inert-atmosphere storage (argon) and desiccants prevent moisture-induced degradation .

Q. What experimental approaches are suitable for studying this compound’s role in enzyme inhibition?

- Methodological Answer : Use this compound as a precursor to synthesize enzyme inhibitors (e.g., triazine derivatives). Kinetic assays (e.g., IC50 determination) and molecular docking studies (using software like AutoDock) can elucidate binding interactions. Structural analogs have been applied in metabolic pathway studies involving aromatic amine metabolism .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Systematic solubility testing in polar (water, methanol) and nonpolar solvents (hexane, DCM) under controlled temperatures (25°C vs. 50°C) clarifies discrepancies. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .

Q. What protocols ensure reproducibility in asymmetric synthesis of enantiomerically pure derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINOL-based systems) must be rigorously purified. Enantiomeric excess (ee) should be quantified via chiral HPLC or NMR with shift reagents. Replicate syntheses under identical conditions (solvent, temperature, catalyst loading) validate reproducibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.